molecular formula C10H9N3O3 B14865585 N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14865585
M. Wt: 219.20 g/mol
InChI Key: GSUYAQDZNGDSOZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a furan ring, a pyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction. This involves the reaction of furfurylamine with the pyridazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and pyridazine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and a carboxamide group but differs in the presence of an indole ring instead of a pyridazine ring.

    N-(furan-2-ylmethyl)pyridin-2-amine: Similar in having a furan ring, this compound features a pyridine ring and an amine group.

Uniqueness

N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the combination of its furan and pyridazine rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C10H9N3O3/c14-9-4-3-8(12-13-9)10(15)11-6-7-2-1-5-16-7/h1-5H,6H2,(H,11,15)(H,13,14)

InChI Key

GSUYAQDZNGDSOZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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